molecular formula C14H24N2O2 B7560528 (3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

Katalognummer B7560528
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: MRDGSDLNNXSALK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as AH-7921, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a potent agonist of the mu-opioid receptor and has been shown to have significant analgesic effects in animal models. AH-7921 has been classified as a Schedule I controlled substance in the United States since 2014 due to its high potential for abuse and dependence.

Wirkmechanismus

(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling cascade that results in the inhibition of pain signals in the central nervous system. Additionally, this compound has been shown to activate the release of dopamine and serotonin in the brain, which may contribute to its addictive properties.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have a number of other biochemical and physiological effects. It has been shown to cause respiratory depression, which can be fatal in high doses. Additionally, it has been shown to cause pupillary constriction, decreased gastrointestinal motility, and decreased heart rate.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in lab experiments is its potency as an opioid receptor agonist. This allows researchers to study the effects of opioid receptors on pain perception and addiction in a highly controlled manner. However, its potential for abuse and dependence make it difficult to use in human studies, and its classification as a Schedule I controlled substance limits its availability for research purposes.

Zukünftige Richtungen

There are a number of future directions for research involving (3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone. One area of interest is the development of new opioid receptor agonists that have fewer side effects and lower potential for abuse and dependence. Additionally, researchers are interested in studying the potential therapeutic uses of this compound in the treatment of chronic pain and other conditions. Finally, there is ongoing research into the mechanisms of opioid addiction and the role of opioid receptor agonists in this process.

Synthesemethoden

The synthesis of (3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves a multi-step process that begins with the reaction of 3-aminocyclohexanone with paraformaldehyde to form a cyclic imine intermediate. This intermediate is then reacted with 3,4-dichloroaniline to form a substituted cyclohexanone. The final step involves the reduction of the nitro group to form the corresponding amine, which is then acylated with 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone to form this compound.

Wissenschaftliche Forschungsanwendungen

(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been used extensively in scientific research to study the mechanisms of opioid receptors and their interactions with other chemicals. It has been shown to have potent analgesic effects in animal models, and has been used to study the role of the mu-opioid receptor in pain perception and addiction. Additionally, this compound has been used to study the effects of opioid receptor agonists on the release of neurotransmitters such as dopamine and serotonin.

Eigenschaften

IUPAC Name

(3-aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c15-10-3-1-2-9(6-10)14(18)16-11-4-5-12(16)8-13(17)7-11/h9-13,17H,1-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDGSDLNNXSALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)N2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.